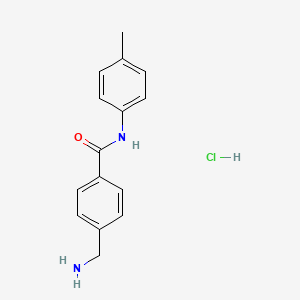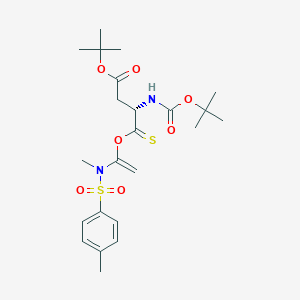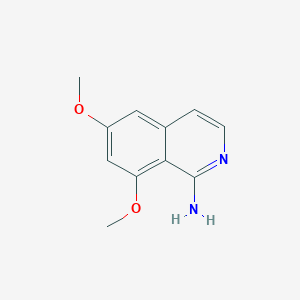
6,8-Dimethoxyisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxyisoquinolin-1-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of methoxy groups at the 6 and 8 positions of the isoquinoline ring and an amine group at the 1 position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyisoquinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions followed by cyclization. For instance, the coupling of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst under microwave irradiation can yield isoquinoline derivatives . Another method involves the use of copper-catalyzed tandem reactions to produce isoquinolines from 2-bromoaryl ketones and terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these reactions.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxyisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,8-Dimethoxyisoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Isoquinoline derivatives, including this compound, are explored for their pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring, used in antimalarial drugs.
Isoquinoline: The parent compound of 6,8-Dimethoxyisoquinolin-1-amine, with similar chemical properties.
Quinoxaline: Another related compound with a fused benzene and pyrazine ring, used in various chemical applications
Uniqueness: this compound stands out due to the presence of methoxy groups at the 6 and 8 positions, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6,8-dimethoxyisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-5-7-3-4-13-11(12)10(7)9(6-8)15-2/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
RNXHJFDRDVPGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN=C2N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


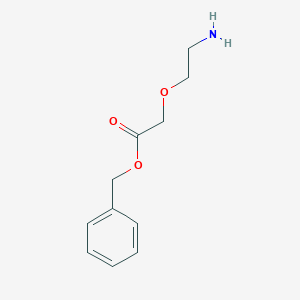
![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)
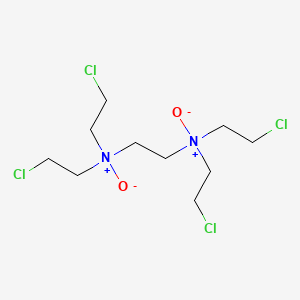
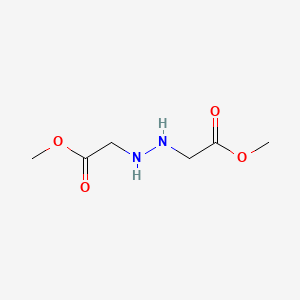
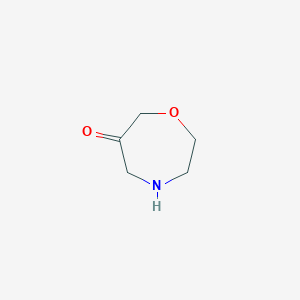
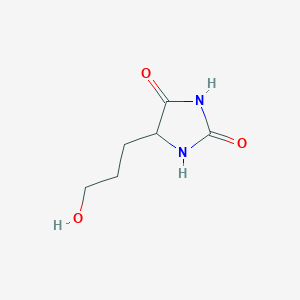
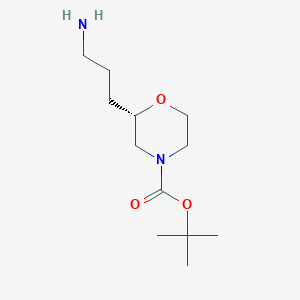

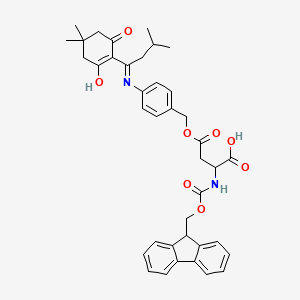
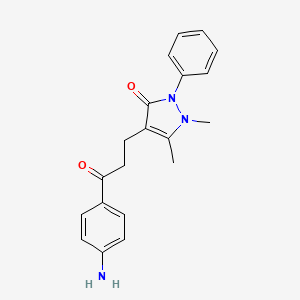
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
